N,N'-bis[4-(propan-2-ylsulfamoyl)phenyl]hexanediamide
Overview
Description
N,N’-bis{4-[(isopropylamino)sulfonyl]phenyl}hexanediamide is a complex organic compound with the molecular formula C24H34N4O6S2 and a molecular weight of 538.68 g/mol . This compound features a hexanediamide backbone with two sulfonylphenyl groups, each substituted with an isopropylamino group. It is a member of the sulfonamide family, which is known for its diverse applications in various fields, including medicine and industry.
Preparation Methods
The synthesis of N,N’-bis{4-[(isopropylamino)sulfonyl]phenyl}hexanediamide typically involves the reaction of sulfonyl chlorides with amines. The general reaction can be represented as follows: [ \text{RSO}_2\text{Cl} + \text{R}‘_2\text{NH} \rightarrow \text{RSO}_2\text{NR}’_2 + \text{HCl} ] In this case, the sulfonyl chloride reacts with isopropylamine to form the sulfonamide intermediate. This intermediate is then coupled with hexanediamide under controlled conditions to yield the final product .
Chemical Reactions Analysis
N,N’-bis{4-[(isopropylamino)sulfonyl]phenyl}hexanediamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Scientific Research Applications
N,N’-bis{4-[(isopropylamino)sulfonyl]phenyl}hexanediamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new antibiotics and anti-inflammatory agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-bis{4-[(isopropylamino)sulfonyl]phenyl}hexanediamide involves its interaction with specific molecular targets. The sulfonamide groups can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
N,N’-bis{4-[(isopropylamino)sulfonyl]phenyl}hexanediamide can be compared with other sulfonamide-based compounds, such as:
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A widely used antibiotic.
Properties
IUPAC Name |
N,N'-bis[4-(propan-2-ylsulfamoyl)phenyl]hexanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O6S2/c1-17(2)27-35(31,32)21-13-9-19(10-14-21)25-23(29)7-5-6-8-24(30)26-20-11-15-22(16-12-20)36(33,34)28-18(3)4/h9-18,27-28H,5-8H2,1-4H3,(H,25,29)(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEYZYWESGGOTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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